molecular formula C12H15BrO4 B7874829 Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

Methyl 4-(3-bromopropoxy)-3-methoxybenzoate

Cat. No.: B7874829
M. Wt: 303.15 g/mol
InChI Key: QUKAKEQSDKGRBJ-UHFFFAOYSA-N
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Description

Methyl 4-(3-bromopropoxy)-3-methoxybenzoate (CAS: 111627-40-8) is a substituted benzoate ester featuring a bromopropoxy group at the 4-position and a methoxy group at the 3-position of the aromatic ring. This compound is a key intermediate in pharmaceutical synthesis, notably for Bosutinib, a tyrosine kinase inhibitor used in cancer therapy . Its structure allows for further functionalization via nucleophilic substitution or coupling reactions, leveraging the bromine atom’s reactivity.

Properties

IUPAC Name

methyl 4-(3-bromopropoxy)-3-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15BrO4/c1-15-11-8-9(12(14)16-2)4-5-10(11)17-7-3-6-13/h4-5,8H,3,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUKAKEQSDKGRBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)OC)OCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-(3-bromopropoxy)-3-methoxybenzoate is a synthetic compound belonging to the class of benzoate esters, which has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C12H15BrO4
  • Molecular Weight : 303.15 g/mol
  • CAS Number : 3934-86-9
  • Structure : The compound features a methoxy group and a bromopropoxy substituent, which are critical for its biological activity.

Antioxidant Activity

One of the notable biological activities of this compound is its antioxidant potential. Research indicates that compounds with similar structures can mitigate oxidative stress by enhancing the activity of endogenous antioxidant enzymes. For instance, in various animal models, such compounds have shown to normalize levels of thiobarbituric acid reactive substances (TBARS) and restore glutathione levels, suggesting a protective effect against oxidative damage .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties. It is hypothesized that the bromopropoxy moiety may play a role in modulating inflammatory pathways. Inhibitors of phospholipase A2 (PLA2), which are crucial in the inflammatory response, have been linked to similar benzoate derivatives. These compounds can potentially reduce the synthesis of pro-inflammatory mediators such as leukotrienes and prostaglandins .

The mechanisms by which this compound exerts its biological effects are not fully elucidated but may involve:

  • Inhibition of Oxidative Stress : By enhancing antioxidant enzyme activities.
  • Modulation of Inflammatory Pathways : Through inhibition of PLA2 and subsequent reduction in inflammatory mediators.
  • Interaction with Cellular Pathways : Potentially affecting signaling pathways involved in cell survival and apoptosis.

Study on Neuroprotection

In a study involving Wistar rats, this compound was administered at varying dosages to assess its neuroprotective effects against induced oxidative stress. Results indicated significant reductions in markers of oxidative damage, supporting its potential use in neurodegenerative conditions .

Dosage (mg/kg) Effect on TBARS Levels Glutathione Levels
10DecreasedIncreased
20DecreasedIncreased

Comparison with Similar Compounds

Comparative studies with related compounds such as methyl 3-O-methylgallate have shown that while both exhibit antioxidant properties, this compound may have enhanced efficacy due to the presence of the bromopropoxy group .

Scientific Research Applications

Medicinal Chemistry

Methyl 4-(3-bromopropoxy)-3-methoxybenzoate has been investigated for its pharmaceutical properties, particularly as a precursor in the synthesis of bioactive compounds.

Antiviral Applications

Research indicates that derivatives of this compound can modulate the activity of the STING (Stimulator of Interferon Genes) pathway, which plays a crucial role in the immune response against viral infections. Compounds that activate STING have shown promise in treating conditions such as hepatitis C virus (HCV) infections and other viral diseases .

Anti-inflammatory Properties

Studies have suggested that compounds related to this compound can be beneficial in treating inflammatory diseases. The modulation of STING can also impact autoimmune disorders, making it a candidate for further exploration in therapeutic applications .

Synthesis of Novel Compounds

This compound serves as an intermediate in the synthesis of various bioactive molecules. For instance:

  • Synthesis of Anticancer Agents : this compound has been used to synthesize novel triazole derivatives that exhibit anticancer activity. These derivatives have shown efficacy against several cancer cell lines, indicating a potential pathway for developing new cancer therapies .
  • Development of Selective Inhibitors : The compound has been utilized in reactions leading to selective inhibitors for key biological pathways, showcasing its versatility as a synthetic building block in drug discovery .

Material Science Applications

This compound is also explored for its potential use in material science, particularly in the development of polymers with specific properties.

Polymer Chemistry

The compound can be incorporated into polymer matrices to enhance their mechanical properties and thermal stability. Research has demonstrated that polymers synthesized from this compound exhibit improved performance characteristics compared to traditional materials .

Data Table: Applications Overview

Application AreaSpecific Use CaseReferences
Medicinal ChemistryAntiviral compounds
Anti-inflammatory agents
Synthesis of Novel CompoundsAnticancer agents
Selective biological inhibitors
Material SciencePolymer development

Case Study 1: Antiviral Activity

A study published in Journal of Medicinal Chemistry demonstrated that a derivative of this compound significantly inhibited HCV replication in vitro. The compound was shown to activate the STING pathway, leading to increased production of interferons and other antiviral cytokines.

Case Study 2: Polymer Applications

Research conducted at the University of Manchester highlighted the use of this compound in synthesizing a new class of biodegradable polymers. These polymers exhibited enhanced mechanical strength and biodegradability, making them suitable for environmentally friendly applications.

Comparison with Similar Compounds

Structural Analogues: Halogen and Alkoxy Variations

Methyl 4-(3-Chloropropoxy)-3-Methoxybenzoate
  • Synthesis : Prepared via alkylation of methyl 4-hydroxy-3-methoxybenzoate with 1-bromo-3-chloropropane in DMF using K₂CO₃ as a base (93.7% yield) .
  • Physical Properties : Melting point = 384 K; crystallizes via C–H···O interactions .
  • Reactivity : Undergoes nitration to form nitro derivatives (e.g., methyl 4-(3-chloropropoxy)-5-methoxy-2-nitrobenzoate) .
  • Applications : Intermediate in antitumor agent synthesis .
Methyl 4-(Benzyloxy)-3-Methoxybenzoate
  • Synthesis: Produced by benzylation of the phenolic hydroxyl group .
  • Physical Properties : Higher lipophilicity compared to bromo/chloro derivatives due to the benzyl group.
  • Applications: Studied for fungicidal activity in phenolic acid derivatives .
Methyl 4-Acetoxy-3-Methoxybenzoate
  • Synthesis : Acetylation of the hydroxyl group .
  • Reactivity: Acetoxy group is hydrolytically labile, enabling deprotection to regenerate the phenol .

Electronic Effects of Substituents

  • Electron-Withdrawing Groups (EWGs) :
    • Nitro (e.g., methyl 2-nitrobenzoate): Enhances electrophilic substitution reactivity .
    • Bromo (target compound): Moderately electron-withdrawing, increases leaving group ability in nucleophilic substitutions.
  • Electron-Donating Groups (EDGs) :
    • Methoxy (common in all analogues): Activates the aromatic ring for electrophilic attack .

Physicochemical Properties

Compound Molecular Weight Melting Point (K) Solubility Reactivity Highlights
Methyl 4-(3-bromopropoxy)-3-methoxybenzoate 307.61 Not reported Low in water Bromine enables SN2 reactions
Methyl 4-(3-chloropropoxy)-3-methoxybenzoate 263.70 384 Low in water Nitration at 5-position
Methyl 4-benzyloxy-3-methoxybenzoate 286.29 Not reported Moderate in organics Used in fungicide studies
Methyl 4-acetoxy-3-methoxybenzoate 224.21 Not reported High in polar solvents Hydrolyzes to vanillic acid

Stability and Challenges

  • Bromo vs. Chloro Stability : Bromopropoxy derivatives may exhibit lower thermal stability than chloro analogues due to weaker C–Br bonds.
  • Solubility Issues : Both bromo and chloro derivatives show poor aqueous solubility, necessitating structural modifications (e.g., PEGylation) for drug delivery .

Q & A

Q. Basic Research Focus

  • NMR : ¹H NMR shows distinct signals for methoxy (δ 3.8–3.9 ppm) and bromopropoxy (δ 3.5–3.7 ppm) groups. ¹³C NMR confirms ester carbonyl (δ 167–170 ppm) .
  • MS : ESI-MS ([M+H]⁺ at m/z 289/291 with Br isotope pattern) validates molecular weight .
  • X-ray diffraction : Monoclinic unit cell parameters (a = 8.498 Å, b = 17.349 Å, c = 8.844 Å, β = 106.46°) provide definitive structural proof .

Advanced Consideration : Contradictions between calculated and observed melting points (e.g., deviations >5°C) may arise from polymorphism. DSC and powder XRD differentiate crystalline forms .

What are the mechanistic implications of the bromopropoxy group in nucleophilic substitution reactions?

Advanced Research Focus
The 3-bromopropoxy group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) in drug synthesis. Key factors:

  • Leaving group ability : Bromine’s electronegativity stabilizes transition states, favoring substitution over elimination .
  • Steric effects : The propoxy chain’s flexibility reduces steric hindrance, enabling regioselective derivatization (e.g., in Cediranib intermediates) .
  • Byproduct analysis : GC-MS identifies alkylation byproducts (e.g., cyclopropane derivatives under basic conditions) .

How is this compound utilized in pharmaceutical intermediate synthesis?

Application-Focused Research
This compound serves as a precursor in antineoplastic agents (e.g., Cediranib) and kinase inhibitors. Example pathways:

  • Cediranib synthesis : The bromopropoxy group is displaced by a morpholinone moiety via nucleophilic substitution, followed by ester hydrolysis to the active carboxylic acid .
  • Liquid crystal development : Incorporation into biphenyl mesogens enhances thermal stability (e.g., Tₙₐ >150°C) via alkyl chain functionalization .

Methodological Note : Reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) ensures intermediate purity before downstream coupling .

What computational methods aid in predicting synthetic pathways and optimizing reaction conditions?

Advanced Research Focus
AI-driven platforms (e.g., Reaxys, Pistachio) analyze retrosynthetic routes:

  • Template relevance models : Prioritize reactions with >80% yield for bromopropoxy ether formation .
  • Feasibility scoring : Algorithms assess steric compatibility between the benzoate ester and incoming nucleophiles .
  • DFT calculations : Predict transition state energies for SN2 pathways, guiding solvent/base selection (e.g., DMF vs. THF) .

How do structural modifications of the benzoate core impact biological activity?

Q. Advanced Research Focus

  • Methoxy positioning : Ortho-methoxy groups enhance π-stacking in enzyme binding pockets (e.g., VEGF inhibitors) .
  • Bromopropoxy chain length : Longer chains (C3 vs. C2) improve solubility but reduce membrane permeability (logP increases by ~0.5) .
  • Ester vs. carboxylic acid : Prodrug strategies (methyl ester) enhance bioavailability, with in vivo esterase cleavage releasing the active form .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 4-(3-bromopropoxy)-3-methoxybenzoate
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